![molecular formula C9H8F2S B12556901 Benzene, [(2,2-difluoro-1-methylethenyl)thio]- CAS No. 145646-63-5](/img/structure/B12556901.png)
Benzene, [(2,2-difluoro-1-methylethenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(2,2-difluoro-1-methylethenyl)thio]- is an organic compound with the molecular formula C9H8F2S It is characterized by the presence of a benzene ring substituted with a [(2,2-difluoro-1-methylethenyl)thio] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-difluoro-1-methylethenyl)thio]- typically involves the reaction of benzene with a [(2,2-difluoro-1-methylethenyl)thio] precursor under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as purification and isolation to obtain the final product in a form suitable for further use or research.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, [(2,2-difluoro-1-methylethenyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Benzene, [(2,2-difluoro-1-methylethenyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, [(2,2-difluoro-1-methylethenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,2-difluoro-
- Benzene, (2,2-difluoro-1-methylethenyl)-
- Benzene, [(2,2-difluoro-1-methylethenyl)thio]-
Comparison: Benzene, [(2,2-difluoro-1-methylethenyl)thio]- is unique due to the presence of the [(2,2-difluoro-1-methylethenyl)thio] group, which imparts distinct chemical properties and reactivity
This detailed article provides a comprehensive overview of Benzene, [(2,2-difluoro-1-methylethenyl)thio]-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
145646-63-5 |
|---|---|
Molekularformel |
C9H8F2S |
Molekulargewicht |
186.22 g/mol |
IUPAC-Name |
1,1-difluoroprop-1-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H8F2S/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
NZHJMEJQZXCIHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(F)F)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


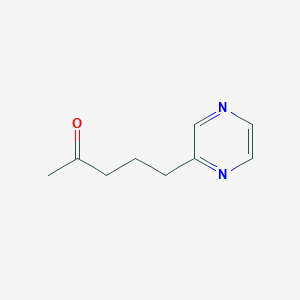

![1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea](/img/structure/B12556830.png)
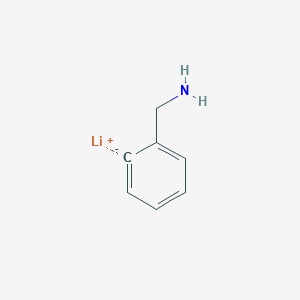
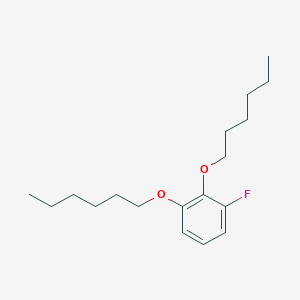
![3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12556847.png)
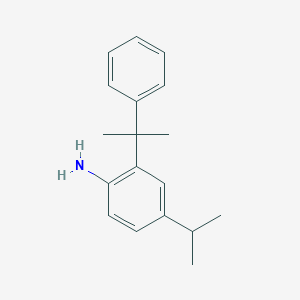
![Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B12556852.png)
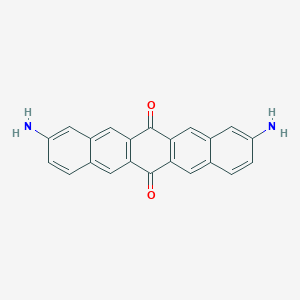
![(2S)-3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one;but-2-enedioic acid](/img/structure/B12556856.png)

![N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B12556862.png)


